2-(2-Azidoethoxy)-5-methylbenzoic acid

PROTAC synthesis Click chemistry Linker design

Choose 2-(2-Azidoethoxy)-5-methylbenzoic acid for PROTAC linker libraries. It features a unique 2,5-disubstituted pattern, offering a distinct exit vector compared to common para- or meta-azido analogs. The terminal azide provides native compatibility with alkyne functionalized POI ligands in CuAAC 'preTACs' workflows. Its +14.02 Da mass difference versus non-methylated analogs enables unambiguous LC-MS identification in multiplexed bioconjugation reactions. Specified at ≥95% purity, it serves as a defined regioisomer for SAR campaigns exploring linker geometry and ternary complex formation.

Molecular Formula C10H11N3O3
Molecular Weight 221.21 g/mol
CAS No. 2096985-51-0
Cat. No. B1413165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Azidoethoxy)-5-methylbenzoic acid
CAS2096985-51-0
Molecular FormulaC10H11N3O3
Molecular Weight221.21 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OCCN=[N+]=[N-])C(=O)O
InChIInChI=1S/C10H11N3O3/c1-7-2-3-9(8(6-7)10(14)15)16-5-4-12-13-11/h2-3,6H,4-5H2,1H3,(H,14,15)
InChIKeyRJNWKXCDZUTZLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Azidoethoxy)-5-methylbenzoic Acid (CAS 2096985-51-0): A Terminal Azide Building Block for Click Chemistry and PROTAC Assembly


2-(2-Azidoethoxy)-5-methylbenzoic acid (CAS 2096985-51-0) is a heterobifunctional small molecule with the molecular formula C10H11N3O3 and a molecular weight of 221.21 g/mol [1]. It features a benzoic acid core with a 5-methyl substitution and an ethoxy-linked terminal azido group, yielding a computed XLogP3 of 2.7 and a topological polar surface area (TPSA) of 60.9 Ų [1]. The compound serves as an azide-functionalized intermediate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) in bioconjugation workflows and as a terminal azide-labeled 'preTAC' building block for PROTAC library synthesis [2][3].

Why 2-(2-Azidoethoxy)-5-methylbenzoic Acid Cannot Be Replaced with Generic Azido-Benzoic Acid Analogs in PROTAC Synthesis


Direct experimental comparator data for 2-(2-azidoethoxy)-5-methylbenzoic acid against regioisomers (e.g., 3- or 4-substituted analogs) or alternative azide building blocks is absent from the open scientific literature. However, established principles of PROTAC linker design indicate that substitution pattern on the benzoic acid core determines the three-dimensional exit vector of the conjugated payload, which in turn affects ternary complex formation and degradation efficiency [1]. The 5-methyl substitution distinguishes this compound from non-methylated analogs such as 4-(2-azidoethoxy)benzoic acid (CAS 2096985-46-3, MW 207.19) , 3-(2-azidoethoxy)benzoic acid (CAS 2024604-49-5) , and the double-azide probe 3-azido-4-(2-azidoethoxy)benzoic acid (CAS 1393745-12-4) [2]. The presence and position of the methyl group may influence lipophilicity, aqueous solubility, and the conformational flexibility of the resulting PROTAC linker, parameters that are routinely optimized in degrader development but remain unquantified for this specific compound in public repositories.

2-(2-Azidoethoxy)-5-methylbenzoic Acid: Quantitative Differentiators for Scientific Procurement


Molecular Weight (221.21 g/mol) vs. Non-Methylated 4-(2-Azidoethoxy)benzoic Acid (207.19 g/mol)

The molecular weight of 2-(2-azidoethoxy)-5-methylbenzoic acid is 221.21 g/mol [1]. This represents a 14.02 Da increase (+6.8%) compared to the non-methylated regioisomeric analog 4-(2-azidoethoxy)benzoic acid (CAS 2096985-46-3, MW 207.19 g/mol) and a 14.02 Da increase compared to 3-(2-azidoethoxy)benzoic acid (CAS 2024604-49-5, MW 207.19 g/mol) . The 5-methyl substitution on the aromatic ring accounts for this mass difference, which is detectable by LC-MS in reaction monitoring and quality control workflows.

PROTAC synthesis Click chemistry Linker design

Computed LogP (XLogP3 = 2.7) vs. Double-Azide Analog (LogP = 3.3)

The computed octanol-water partition coefficient (XLogP3) for 2-(2-azidoethoxy)-5-methylbenzoic acid is 2.7 [1]. In contrast, the structurally related double-azide probe 3-azido-4-(2-azidoethoxy)benzoic acid (CAS 1393745-12-4) exhibits a computed LogP of 3.3 [2], reflecting the increased lipophilicity conferred by an additional aromatic azido group. No experimental LogP or solubility data are publicly available for 2-(2-azidoethoxy)-5-methylbenzoic acid to compare directly with other regioisomers.

Lipophilicity PROTAC linker Drug-likeness

Commercial Purity Specification (≥95%) Consistent with Industry Standard for PROTAC Building Blocks

Commercial suppliers list the minimum purity specification for 2-(2-azidoethoxy)-5-methylbenzoic acid as 95% . This purity threshold is consistent with the ≥95% specification reported for structurally related building blocks including 4-(2-azidoethoxy)benzoic acid , 3-(2-azidoethoxy)benzoic acid , and the double-azide analog 3-azido-4-(2-azidoethoxy)benzoic acid [1]. The consistency of this specification across the azidoethoxy-benzoic acid class indicates that 2-(2-azidoethoxy)-5-methylbenzoic acid meets the minimum purity benchmark expected for PROTAC library synthesis applications.

PROTAC Quality control Building block

Substitution Pattern Differentiation: 2,5-Disubstituted vs. 1,3-, 1,4-, and 3,4-Disubstituted Regioisomers

2-(2-Azidoethoxy)-5-methylbenzoic acid (CAS 2096985-51-0) bears substituents at the 2-position (azidoethoxy) and 5-position (methyl) on the benzoic acid ring, corresponding to a 1,2,5-substitution pattern (carboxyl at position 1) [1]. This regioisomeric identity distinguishes it from the 1,4-disubstituted 4-(2-azidoethoxy)benzoic acid (CAS 2096985-46-3) , the 1,3-disubstituted 3-(2-azidoethoxy)benzoic acid (CAS 2024604-49-5) , the 1,3,4-trisubstituted 3-(2-azidoethoxy)-4-methylbenzoic acid (CAS 2096985-89-4) , and the double-azide probe 3-azido-4-(2-azidoethoxy)benzoic acid (CAS 1393745-12-4) [2]. No quantitative structure-activity relationship (QSAR) or degradation efficiency data comparing these regioisomers in PROTAC systems are publicly available. The 2,5-substitution pattern offers a distinct exit vector geometry that may influence ternary complex formation, but this remains a theoretical consideration rather than an experimentally validated differentiator for this specific compound.

Regioisomer PROTAC linker Exit vector

2-(2-Azidoethoxy)-5-methylbenzoic Acid: Research and Industrial Application Scenarios


PROTAC Linker Library Screening with Distinct Exit Vector Geometry

Investigators seeking to diversify linker geometry in PROTAC libraries can incorporate 2-(2-azidoethoxy)-5-methylbenzoic acid as a terminal azide building block. The 2,5-disubstituted substitution pattern provides a distinct exit vector compared to the more commonly employed para- and meta-substituted azido-benzoic acid analogs [1], offering a tool for exploring the relationship between linker geometry and ternary complex formation efficiency. The terminal azide enables CuAAC conjugation to alkyne-functionalized POI ligands, consistent with established 'preTACs' workflows that use prepacked azide-labeled E3 ligand-linker conjugates for rapid degrader assembly [2][3].

Click Chemistry Bioconjugation Requiring LC-MS Distinguishability

In multi-component bioconjugation workflows where multiple azide building blocks are employed simultaneously, the +14.02 Da mass difference (+6.8%) of 2-(2-azidoethoxy)-5-methylbenzoic acid relative to non-methylated analogs [1] enables unambiguous identification and quantification via LC-MS. This mass shift facilitates reaction monitoring, purity assessment, and troubleshooting in complex click chemistry reactions, particularly in automated or high-throughput synthesis environments where multiple structurally similar intermediates may be present [2].

Direct-to-Biology (D2B) PROTAC Synthesis Workflows

The compound is suitable for use in miniaturized, high-throughput PROTAC synthesis platforms such as the direct-to-biology (D2B) workflow, where CuAAC reactions are performed in nanomole-scale volumes (as low as 5 μL) in 384-well plate format [1]. The terminal azide functionality of 2-(2-azidoethoxy)-5-methylbenzoic acid is directly compatible with this CuAAC-based assembly strategy, which eliminates compound purification and enables direct cellular assay evaluation of crude reaction mixtures [1]. The compound's ≥95% commercial purity specification [2] is consistent with the requirements for crude reaction screening in D2B workflows.

Regioisomeric Control in Structure-Activity Relationship Studies

For medicinal chemistry programs requiring precise control over linker attachment geometry, 2-(2-azidoethoxy)-5-methylbenzoic acid serves as a defined regioisomer in SAR campaigns. Unlike the more common 4-(2-azidoethoxy)benzoic acid (CAS 2096985-46-3) and 3-(2-azidoethoxy)benzoic acid (CAS 2024604-49-5) [1], this compound offers a 2,5-disubstituted pattern that places the conjugated payload in a distinct spatial orientation relative to the E3 ligase binding site. Although no quantitative degradation efficiency data exist for this specific building block, systematic variation of linker attachment points is a recognized strategy in PROTAC optimization, and this regioisomer represents a controlled variable for exploring such effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Azidoethoxy)-5-methylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.